molecular formula C8H12O2 B8592758 1-(5-Methylfuran-2-yl)propan-2-ol

1-(5-Methylfuran-2-yl)propan-2-ol

Cat. No.: B8592758
M. Wt: 140.18 g/mol
InChI Key: VIDXNSNCXZIGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylfuran-2-yl)propan-2-ol is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of furan derivatives using oxidizing agents such as oxone in water as a solvent . This method is practical and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of furan derivatives often involves the use of heterogeneous catalytic processes. For example, the preparation of furoic acid and its derivatives can be achieved through catalytic processes from furfural or its derivatives . These methods are economically advantageous and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furanones .

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylfuran-2-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)propan-2-ol

InChI

InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6,9H,5H2,1-2H3

InChI Key

VIDXNSNCXZIGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC(C)O

Origin of Product

United States

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